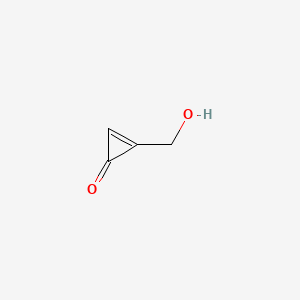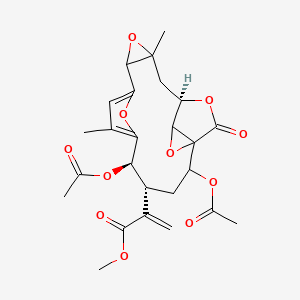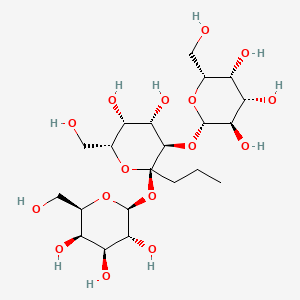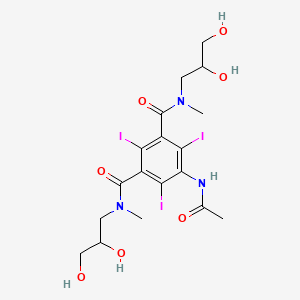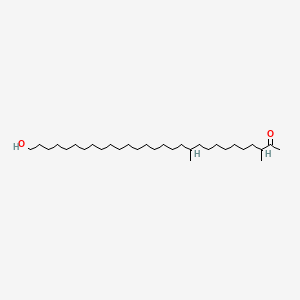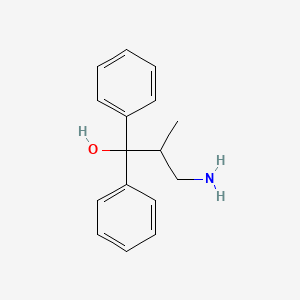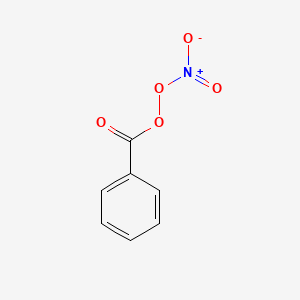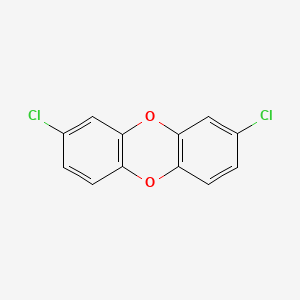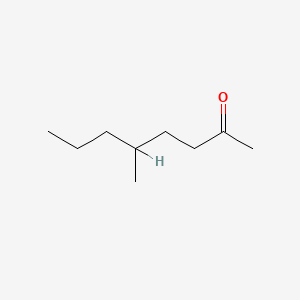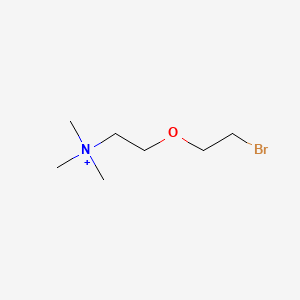
4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-
説明
The compound is a derivative of 4-Oxo-4H-quinolizine-3-carboxylic acid . These derivatives have been designed and synthesized for potential use as HIV integrase inhibitors . The structures of these new compounds were confirmed by 1H-NMR, 13C-NMR, IR and ESI (or HRMS) spectra .
Molecular Structure Analysis
The molecular structure of these compounds was confirmed using 1H-NMR, 13C-NMR, IR and ESI (or HRMS) spectra . The specific spectral data for the requested compound is not provided in the available resources.科学的研究の応用
1. Prevention of Acute Kidney Injury (AKI) in Cardiac Surgery ABT-719 has been tested for the prevention of Acute Kidney Injury (AKI) in patients undergoing high-risk cardiac surgery . However, the treatment did not lower AKI incidence using Acute Kidney Injury Network (AKIN) criteria, influence the elevations of novel biomarkers, or change 90-day outcomes in patients after cardiac surgery .
Treatment of Pyelonephritis
ABT-719 is a 2-pyridone antimicrobial which inhibits DNA gyrase activity. It has shown considerable subcutaneous and oral efficacy in the treatment of experimental pyelonephritis induced in carrageenan-treated mice by clinical isolates of Enterococcus faecalis, Enterococcus faecium, Escherichia coli, and Pseudomonas aeruginosa . The therapeutic ED50s for ABT-719 against these infections were equal to or up to ten-fold lower than those for ciprofloxacin .
3. Treatment of Infections Caused by Resistant Enterococci ABT-719 has shown promise for the treatment of urinary tract infections, as suggested by the significant efficacy seen against experimental pyelonephritis caused by E. coli, P. aeruginosa and susceptible and resistant enterococci .
4. Treatment of Infections Caused by E. coli ABT-719 has shown efficacy against infections caused by E. coli. The therapeutic ED50 for ABT-719 was 1.1 mg/kg.day (oral) .
5. Treatment of Infections Caused by P. aeruginosa ABT-719 has shown efficacy against infections caused by P. aeruginosa. The therapeutic ED50 for ABT-719 was 2.7 mg/kg.day (oral) .
Potential Use in Major Surgery
There has been a Phase 2b, Randomized, Double-Blind, Placebo Controlled, Safety and Efficacy Trial of Multiple Dosing Regimens of ABT-719 for the Prevention of Acute Kidney Injury in Subjects Undergoing High Risk Major Surgery .
作用機序
Target of Action
ABT-719 is primarily targeted towards the prevention of acute kidney injury (AKI) in patients undergoing high-risk cardiac surgery . It is a novel α-melanocyte-stimulating hormone analog .
Mode of Action
ABT-719 binds to melanocortin receptors (MCRs) 1, 3, 4, and 5 with high specificity . .
Biochemical Pathways
It is known that abt-719 has anti-inflammatory and organ-protective effects . These effects suggest that ABT-719 may influence pathways related to inflammation and organ protection.
Pharmacokinetics
It is known that abt-719 was administered in cumulative doses in a clinical trial , suggesting that its pharmacokinetic properties were considered in the dosing regimen.
Action Environment
It is known that abt-719 was tested in a clinical trial involving patients undergoing high-risk cardiac surgery , suggesting that the compound’s action may be influenced by factors such as the patient’s health status and the surgical environment.
特性
IUPAC Name |
8-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-9-15-12(10-2-3-10)6-13(18(24)25)17(23)22(15)8-14(19)16(9)21-5-4-11(20)7-21/h6,8,10-11H,2-5,7,20H2,1H3,(H,24,25)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUKUAHPMHVZJL-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4CCC(C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4CC[C@@H](C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167476 | |
| Record name | 4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo- | |
CAS RN |
162829-90-5 | |
| Record name | 4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162829905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the spectrum of activity of ABT-719?
A2: ABT-719 exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. [, ] It shows significant efficacy against challenging pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci, and ciprofloxacin-resistant organisms. [, ]
Q2: How does the efficacy of ABT-719 compare to that of existing antibiotics, particularly fluoroquinolones?
A3: In preclinical studies, ABT-719 demonstrated superior efficacy compared to ciprofloxacin against various infections. For instance, it was 4- to 10-fold more effective against Staphylococcus aureus, Streptococcus pneumoniae, and Streptococcus pyogenes infections in mice. [] ABT-719 also showed greater potency against quinolone-sensitive S. aureus, Enterococcus faecalis, and Enterococcus faecium in immunosuppressed mice. [] It exhibited comparable effectiveness to ciprofloxacin in treating infections caused by Pseudomonas aeruginosa and Escherichia coli. []
Q3: Are there any studies investigating the efficacy of ABT-719 against intracellular infections?
A4: Yes, research indicates that ABT-719 is highly effective against intracellular bacterial infections. Studies showed that it outperformed ciprofloxacin, demonstrating at least three-fold lower 50% effective doses (ED50s) in treating intracellular infections caused by Salmonella typhimurium and Listeria monocytogenes. []
Q4: What is the significance of the structural modifications at the C-8 position of 4H-4-oxoquinolizine derivatives, such as ABT-719?
A5: Structural modifications at the C-8 position of 4H-4-oxoquinolizines significantly influence their antibacterial activity, physicochemical properties, and pharmacokinetic profiles. [] These alterations can enhance activity against Gram-positive bacteria, including ciprofloxacin- and methicillin-resistant S. aureus. [] Furthermore, specific C-8 modifications can lead to improved in vivo efficacy compared to ABT-719. For example, the cis-3-amino-4-methylpiperidine analogue (3ss) demonstrated superior efficacy against S. aureus, S. pneumoniae, and E. coli in a mouse protection test, exhibiting lower oral ED50 values than ABT-719. []
Q5: What are the implications of the "conformation switch model" concerning the interaction of ABT-719 with resistant DNA gyrase and topoisomerase IV?
A6: The "conformation switch model" suggests that ABT-719, unlike some other quinolones, might possess a unique ability to interact with mutated binding sites on DNA gyrase and topoisomerase IV. [] This characteristic could contribute to its effectiveness against resistant strains where mutations alter the enzyme's structure. []
Q6: Has ABT-719 been evaluated in clinical trials, and if so, what were the findings?
A7: Yes, ABT-719 has been investigated in a Phase 2b clinical trial (NCT01777165) for preventing acute kidney injury in patients undergoing high-risk cardiac surgery. [] Unfortunately, the trial did not meet its primary endpoint of reducing acute kidney injury incidence as defined by Acute Kidney Injury Network (AKIN) criteria. []
Q7: What is the current status of ABT-719 development?
A8: While ABT-719 showed early promise as a potential antibacterial agent, its development seems to have been halted. Although it demonstrated efficacy in preclinical studies, the unsuccessful Phase 2b trial suggests further research and development are needed to fully understand its potential and address limitations. []
Q8: What are the potential advantages of ABT-719 over existing antibiotics?
A9: ABT-719's potential advantages stem from its broad-spectrum activity, particularly its effectiveness against resistant bacteria, including MRSA and quinolone-resistant strains. [, , ] This characteristic makes it a promising candidate for combating the growing problem of antibiotic resistance.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



